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molecular formula C16H22O4 B1372538 Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate CAS No. 847955-96-8

Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate

Cat. No. B1372538
M. Wt: 278.34 g/mol
InChI Key: MATMBKSYNFKHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07378409B2

Procedure details

Preparation C13, Step 1: Diethyl oxalate (3.81 mL, 28 mmol, 1 eq.) was dissolved in THF (25 mL) at RT under nitrogen then taken to near-reflux. Sodium hydride (1.18 g, 29 mmol, 1.05 eq.) was added in 5 portions carefully. A solution of 1-adamantyl methyl ketone (5.00 g, 28 mmol, 1 eq.), in THF (10 mL) was added dropwise via an addition funnel. After the addition was complete, the mixture was refluxed for 1 hour. Cooled to RT and very carefully quenched with saturated NH4Cl (50 mL) then extracted 3 times with methylene chloride. The organic layers were combined, dried and stripped in vacuo to give 7.80 g of 4-adamantan-1-yl-2,4-dioxo-butyric acid ethyl ester as an amber oil. MS found: (M+H)+=279.
Quantity
3.81 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[C:2]([O:4]CC)=O.[H-].[Na+].[CH3:13][C:14]([C:16]12[CH2:25][CH:20]3[CH2:21][CH:22]([CH2:24][CH:18]([CH2:19]3)[CH2:17]1)[CH2:23]2)=[O:15]>C1COCC1>[CH2:9]([O:8][C:1](=[O:7])[C:2](=[O:4])[CH2:13][C:14]([C:16]12[CH2:25][CH:20]3[CH2:21][CH:22]([CH2:24][CH:18]([CH2:19]3)[CH2:17]1)[CH2:23]2)=[O:15])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
3.81 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.18 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C12CC3CC(CC(C1)C3)C2
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation C13, Step 1
TEMPERATURE
Type
TEMPERATURE
Details
to near-reflux
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
very carefully quenched with saturated NH4Cl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
then extracted 3 times with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC(=O)C12CC3CC(CC(C1)C3)C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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